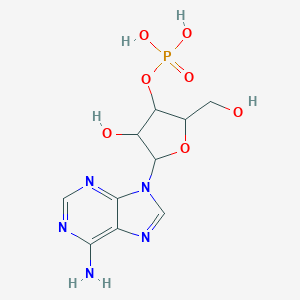

Adenosine 3'-monophosphate hydrate

Description

3'-AMP is an adenosine 3'-phosphate with a monophosphate group at the 3'-position. It has a role as a mouse metabolite, a human metabolite and an Escherichia coli metabolite. It is an adenosine 3'-phosphate and a purine ribonucleoside 3'-monophosphate. It is a conjugate acid of a 3'-AMP(2-).

Adenine nucleotide containing one phosphate group esterified to the sugar moiety in the 2'-, 3'-, or 5'-position.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWIDQLWSQBRQS-MCDZGGTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871566 | |

| Record name | (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydro-3-furanyl dihydrogen phosphate hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6199-71-9 | |

| Record name | (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydro-3-furanyl dihydrogen phosphate hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Adenosine 3'-Monophosphate Hydrate

Physicochemical Profiling and Bioanalytical Applications[1]

Executive Summary

Adenosine 3'-monophosphate (3'-AMP) hydrate is a critical ribonucleotide metabolite distinct from its canonical isomer, 5'-AMP.[1] While 5'-AMP serves as the primary precursor for cellular energy (ATP), 3'-AMP functions primarily as a stable end-product of RNA hydrolysis and a specific signaling molecule in renal and vascular physiology.[1] This guide provides a rigorous technical analysis of 3'-AMP, focusing on its physicochemical stability, chromatographic separation from positional isomers (2'-AMP, 5'-AMP), and utility as a biomarker for RNase activity.[1]

Part 1: Physicochemical Characterization

1.1 Chemical Identity & Constants

3'-AMP hydrate is the hydrated form of adenosine 3'-phosphate.[1] Unlike 5'-AMP, the phosphate group is esterified to the 3'-hydroxyl of the ribose ring, a structural difference that significantly alters its enzymatic recognition and acid-base properties.[1]

| Property | Data | Technical Note |

| CAS Number | 6199-71-9 (Hydrate) | Anhydrous CAS: 84-21-9.[1] Often supplied as sodium salt. |

| Formula | C₁₀H₁₄N₅O₇P[1] · xH₂O | MW (Anhydrous): 347.22 g/mol . Adjust stoichiometry for hydration. |

| pKa (Phosphate) | pKa₁ ≈ 0.9; pKa₂ ≈ 6.1 | pKa₂ is ~0.3 units lower than 5'-AMP (6.[1]4) due to 2'-OH proximity.[1] |

| pKa (Adenine) | pKa ≈ 3.8 (N1 protonation) | Protonation at N1 occurs in acidic buffers (pH < 4). |

| UV Max | 259 nm (ε = 15.4 mM⁻¹cm⁻¹) | Identical to adenosine; phosphate position does not shift λmax. |

| Solubility | Water: >50 mg/mL | Enhanced in mild alkali (1N NH₄OH). Acidic pH reduces solubility. |

1.2 Stability & Isomerization (Critical Control Point)

A frequent source of experimental error is the acid-catalyzed isomerization of 3'-AMP.[1]

-

Mechanism: Under acidic conditions (pH < 2), the 3'-phosphate group can attack the neighboring 2'-hydroxyl, forming a 2',3'-cyclic AMP intermediate .[1] This cyclic intermediate hydrolyzes randomly to yield a mixture of 2'-AMP and 3'-AMP.[1]

-

Protocol Implication: Avoid prolonged exposure to strong acids (e.g., Perchloric Acid precipitation) without immediate neutralization. Use cold extraction (<4°C) to minimize acyl migration.

Part 2: Bioanalytical Context & Differentiation

2.1 The "3'-Marker" Hypothesis

3'-AMP is the hallmark product of specific RNA degradation pathways, distinguishing it from the biosynthetic 5'-AMP pool.[1]

-

RNase A/T1/T2 Activity: These endoribonucleases cleave the phosphodiester bond to leave a 3'-phosphate terminus.[1]

-

Metabolic Pathway: The "2',3'-cAMP-Adenosine Pathway" releases 2',3'-cAMP during cellular injury, which is metabolized to 2'-AMP and 3'-AMP before conversion to adenosine.[1]

2.2 Isomeric Differentiation

Distinguishing 3'-AMP from 2'-AMP and 5'-AMP is analytically challenging due to identical mass (m/z 348.2 in positive mode).[1]

-

5'-AMP: Elutes earliest in standard Reverse Phase (RP) due to higher polarity of the exposed 5'-phosphate.[1]

-

3'-AMP vs 2'-AMP: These often co-elute.[1] Separation requires Ion-Pairing Chromatography or Anion Exchange .[1]

Part 3: Experimental Methodologies

Protocol A: High-Resolution HPLC Separation of AMP Isomers

Objective: Separate 2'-AMP, 3'-AMP, and 5'-AMP to quantify RNA degradation vs. metabolic energy charge.[1]

Reagents:

-

Mobile Phase A: 100 mM KH₂PO₄, pH 6.0 (Adjusted with KOH).

-

Mobile Phase B: Methanol (HPLC Grade).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Workflow:

-

Equilibration: Flush column with 95% A / 5% B for 20 mins.

-

Injection: Inject 10 µL of neutralized sample (pH 6.5–7.5).

-

Gradient:

-

0–5 min: Isocratic 5% B (Elutes 5'-AMP first).

-

5–15 min: Linear gradient to 15% B (Separates 2'/3' isomers based on hydrophobic interaction with the stationary phase).

-

Note: 3'-AMP typically elutes after 2'-AMP due to steric hindrance differences in the solvated state, though this is column-dependent.[1]

-

-

Detection: UV at 260 nm.

Validation Criteria:

-

Resolution (Rs) between 2'-AMP and 3'-AMP must be > 1.5.[1]

-

Tailing factor < 1.2 (Phosphate interaction with silanols causes tailing; ensure high buffer strength).

Protocol B: Enzymatic Generation Standard (RNase A Digestion)

Objective: Generate a verified 3'-AMP control from poly(A) RNA.[1]

-

Substrate: Dissolve 1 mg Poly(A) RNA in 50 mM Tris-HCl (pH 7.5), 2 mM EDTA.

-

Digestion: Add 5 Units RNase T2 (or RNase A if using total RNA, though T2 is preferred for pure Adenosine generation).

-

Incubation: 37°C for 2 hours.

-

Termination: Heat inactivate at 95°C for 5 mins (RNase A is heat stable; use Proteinase K or phenol/chloroform extraction if strict removal is needed).

-

Analysis: Inject into HPLC (Protocol A). The single peak observed confirms the 3'-isomer identity.

Part 4: Visualization & Logic

Diagram 1: Chemical Isomerization Logic

Visualizing the acid-catalyzed migration between 2' and 3' isomers via the cyclic intermediate.

Caption: Acid-catalyzed acyl migration. 3'-AMP and 2'-AMP interconvert via a 2',3'-cyclic intermediate, necessitating neutral pH during extraction.[1]

Diagram 2: RNA Degradation Pathway

Differentiating enzymatic sources of AMP isomers.

Caption: Biological origin of AMP isomers. 3'-AMP arises exclusively from RNA catabolism, whereas 5'-AMP is derived from the ATP energy pool.[1]

References

-

PubChem. Adenosine 3'-monophosphate hydrate (Compound Summary). National Library of Medicine. [Link][1]

-

Jackson, E. K., et al. (2009). Discovery and Roles of 2',3'-cAMP in Biological Systems.[1] PubMed.[2] [Link]

-

Bitesize Bio. How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC.[Link]

Sources

3'-AMP: The Overlooked Metabolite of the 2',3'-cAMP Signaling Axis

The following technical guide details the metabolic pathway of 3'-AMP derived from 2',3'-cyclic AMP.

Technical Guide & Experimental Framework

Executive Summary

While 3',5'-cyclic adenosine monophosphate (3',5'-cAMP) is the canonical second messenger in G-protein signaling, its positional isomer, 2',3'-cyclic AMP (2',3'-cAMP) , represents a distinct "non-canonical" signaling molecule.[1][2] Primarily generated during RNA degradation and cellular injury, 2',3'-cAMP is metabolized into two distinct monophosphates: 2'-AMP and 3'-AMP .[1]

This guide focuses specifically on the 3'-AMP branch of this pathway. Unlike 2'-AMP (produced by CNPase), 3'-AMP is generated predominantly by members of the RNase T2 family and is subsequently metabolized to adenosine by Tissue Nonspecific Alkaline Phosphatase (TNAP) , bypassing the classical CD73 checkpoint. Understanding this pathway is critical for researchers studying renal injury, neurodegeneration, and mitochondrial stress.

The Biochemistry of Non-Canonical Cyclic Nucleotides

Origin: The RNA Degradation Hypothesis

Unlike 3',5'-cAMP, which is synthesized from ATP by adenylyl cyclase, 2',3'-cAMP is not generated de novo for signaling. Instead, it is a product of mRNA decay .

-

Mechanism: Ribonucleases (RNases) cleave RNA via a transphosphorylation mechanism.[3] The 2'-hydroxyl group of the ribose attacks the 3'-phosphodiester bond, creating a 2',3'-cyclic phosphodiester intermediate.

-

Release: Under conditions of cellular stress (e.g., ischemia, acute kidney injury), RNA degradation accelerates, releasing significant pools of 2',3'-cAMP into the intracellular and extracellular space.[1]

The Metabolic Fork: 2'-AMP vs. 3'-AMP

The hydrolysis of the 2',3'-cyclic bond is the critical divergence point. The product formed (2'-AMP or 3'-AMP) depends entirely on the specific enzyme catalyzing the ring opening.

| Feature | Pathway A: The CNPase Route | Pathway B: The RNase Route (Focus) |

| Primary Enzyme | CNPase (2',3'-cyclic nucleotide 3'-phosphodiesterase) | RNase T2 Family (e.g., RNASET2, RNase I) |

| Reaction Specificity | Hydrolyzes 2',3'-cAMP to 2'-AMP exclusively. | Hydrolyzes 2',3'-cAMP to 3'-AMP .[4] |

| Biological Context | Highly active in myelin and kidney tissue. | Ubiquitous; associated with lysosomal/extracellular RNA scavenging. |

| Key Insight | CNPase is the only known enzyme that yields 2'-AMP. | RNase T2 enzymes use a two-step mechanism: (1) Cyclization, (2) Hydrolysis to 3'-AMP. |

The 2',3'-cAMP-Adenosine Pathway[1][4][5][6]

The physiological importance of 3'-AMP lies in its conversion to Adenosine , a potent cytoprotective nucleoside. This pathway acts as a "stress-response switch," converting a pro-death signal (2',3'-cAMP) into a pro-survival signal (Adenosine).

The "Toxic" Precursor

Intracellular 2',3'-cAMP is considered an "intracellular toxin" because it promotes the opening of the Mitochondrial Permeability Transition Pore (mPTP) , leading to mitochondrial swelling, loss of membrane potential, and necrosis/apoptosis.[1]

The "Protective" Product

The rapid metabolism of 2',3'-cAMP to 3'-AMP, and subsequently to Adenosine, mitigates this toxicity.

-

Enzyme: Tissue Nonspecific Alkaline Phosphatase (TNAP) .[5][6]

-

Specificity Note: CD73 (ecto-5'-nucleotidase) , the canonical enzyme converting 5'-AMP to adenosine, cannot efficiently hydrolyze 3'-AMP. Therefore, the 3'-AMP pathway is CD73-independent .

Pathway Visualization

The following diagram illustrates the dual metabolic fate of 2',3'-cAMP, highlighting the enzyme specificity for 3'-AMP formation.

Caption: The Dual Metabolic Fate of 2',3'-cAMP. Note the distinct enzymatic requirements for 3'-AMP formation (RNase T2) versus 2'-AMP (CNPase), and the convergence on Adenosine via TNAP.

Analytical Methodologies (LC-MS/MS)[9]

Distinguishing 3'-AMP from its isomers (2'-AMP and 5'-AMP) and its precursor (2',3'-cAMP) requires precise LC-MS/MS parameters. Standard UV-HPLC is often insufficient due to co-elution.

Isomer Differentiation Strategy

All three AMP isomers have the same precursor mass (m/z 348 in positive mode, m/z 346 in negative mode). Separation relies on:

-

Chromatographic Resolution: 3'-AMP typically elutes between 5'-AMP and 2'-AMP on C18 columns.

-

Fragmentation Pattern:

-

2',3'-cAMP (m/z 330): Requires careful collision energy tuning. At 18V , 2',3'-cAMP fragments predominantly to m/z 136 (adenine base), whereas 3',5'-cAMP retains the parent ion (m/z 330) as the base peak.

-

3'-AMP (m/z 348): Fragments to m/z 136 (adenine).

-

Protocol: LC-MS/MS Quantification

Objective: Simultaneous quantification of 2',3'-cAMP, 3'-AMP, and Adenosine in tissue samples.

Step 1: Sample Preparation (Critical)

-

Inhibition: Immediate inhibition of adenosine deaminase (ADA) and phosphatases is vital.

-

Extraction Buffer: Methanol/Water (80:20) with 500 nM Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) (ADA inhibitor) and Levamisole (TNAP inhibitor).

-

Note: Do not use strong acids (like TCA) if analyzing 2',3'-cAMP, as acid can artificially hydrolyze the cyclic bond.

Step 2: LC Parameters

-

Column: Hypercarb (Porous Graphitic Carbon) or high-strength silica C18 (e.g., Waters HSS T3). Hypercarb is superior for polar nucleotide retention.

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (Alkaline pH improves peak shape for phosphorylated compounds).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-5 min (2% B), 5-15 min (2% to 30% B).

Step 3: MS/MS Transitions (MRM Mode)

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

| 2',3'-cAMP | 330.1 | 136.1 | 23 | Precursor |

| 3'-AMP | 348.1 | 136.1 | 20 | Metabolite |

| 2'-AMP | 348.1 | 136.1 | 20 | Isomer (CNPase prod.) |

| 5'-AMP | 348.1 | 136.1 | 20 | Canonical Isomer |

| Adenosine | 268.1 | 136.1 | 15 | End Product |

Experimental Protocol: In Vitro Hydrolysis Assay

To verify the presence of the 3'-AMP pathway in a specific tissue or cell lysate, use the following self-validating assay.

Objective: Determine if a tissue lysate produces 3'-AMP from 2',3'-cAMP.

-

Substrate Prep: Prepare a 100 µM solution of authentic 2',3'-cAMP (Sodium salt).

-

Lysate Incubation:

-

Incubate 50 µg of tissue lysate with substrate in Tris-HCl buffer (pH 7.4).

-

Control A (No Enzyme): Buffer + Substrate only.

-

Control B (TNAP Inhibitor): Add Levamisole (1 mM) to block conversion to adenosine (accumulating 3'-AMP).

-

-

Time Course: Aliquot samples at 0, 15, 30, and 60 minutes.

-

Quenching: Stop reaction with 80% cold methanol containing internal standard (e.g., ^13C-AMP).

-

Analysis: Analyze via LC-MS/MS.

-

Interpretation: If 3'-AMP increases over time and is stable in the presence of Levamisole, the tissue possesses RNase T2-like hydrolytic activity. If only 2'-AMP appears, the activity is CNPase-driven .

-

References

-

Jackson, E. K., Ren, J., & Mi, Z. (2009). Extracellular 2',3'-cAMP is a source of adenosine.[1][4][7] Journal of Biological Chemistry, 284(48), 33097-33106. Link

-

Jackson, E. K. (2011). The 2',3'-cAMP-adenosine pathway.[1][4][8][7] American Journal of Physiology-Renal Physiology, 301(6), F1160-F1167. Link

-

Verrier, J. D., et al. (2012). Role of CNPase in the Oligodendrocytic Extracellular 2',3'-cAMP-Adenosine Pathway.[9] Glia, 60(12), 1915-1923. Link

-

Zylka, M. J., et al. (2008). Prostatic acid phosphatase is an ectonucleotidase and suppresses pain by generating adenosine. Neuron, 60(1), 111-122. Link

-

Thompson, J. E., & Raines, R. T. (1994). Value of general acid-base catalysis to ribonuclease A. Journal of the American Chemical Society, 116(12), 5467-5468. Link

-

MacIntosh, G. C. (2011).[10] RNase T2 Family: Enzymatic Properties, Functional Diversity, and Evolution of Ancient Ribonucleases. Plant Nucleotide Metabolism, 89-114. Link

Sources

- 1. Discovery and Roles of 2',3'-cAMP in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Generation of 2′,3′-Cyclic Phosphate-Containing RNAs as a Hidden Layer of the Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tissue-Nonspecific Alkaline Phosphatase Acts Redundantly with PAP and NT5E to Generate Adenosine in the Dorsal Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2′,3′-cAMP treatment mimics the stress molecular response in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

The "Forgotten" Isomer: A Technical Guide to Adenosine 3'-Monophosphate

[1]

Executive Summary

While Adenosine 5'-monophosphate (5'-AMP) is universally recognized as the central hub of cellular energy (the "muscle" adenylic acid), its structural isomer, Adenosine 3'-monophosphate (3'-AMP) , holds a distinct and critical place in the history of nucleic acid chemistry.[1][2] Originally isolated from yeast RNA and known cryptically as "adenylic acid b," 3'-AMP was the key that unlocked the phosphodiester linkage structure of RNA.[1]

This guide reconstructs the pivotal discovery of 3'-AMP, detailing the ion-exchange protocols that first separated it from its 2'-isomer, the enzymatic mechanisms of its production, and its emerging utility in modern pharmacological assays.[1]

Part 1: The Historical Genesis – "Yeast" vs. "Thymus"

In the early 20th century, the chemical nature of nucleic acids was bifurcated into "Thymus Nucleic Acid" (DNA) and "Yeast Nucleic Acid" (RNA). The hydrolysis of yeast RNA consistently yielded a mixture of nucleotides that baffled early chemists. Unlike muscle tissue, which yielded exclusively 5'-AMP, yeast RNA hydrolysis produced "adenylic acid," which appeared to be a mixture of two distinct isomers.[1]

These isomers were designated:

-

Adenylic Acid a: Later identified as Adenosine 2'-monophosphate (2'-AMP).[1]

-

Adenylic Acid b: Later identified as Adenosine 3'-monophosphate (3'-AMP).[1]

The resolution of this "a" vs. "b" puzzle was not merely a purification challenge; it was the experimental proof required to understand that RNA linkages occurred through the ribose sugars, distinct from the 5'-linkages of free metabolic nucleotides.

Part 2: The Pivot Point – Waldo Cohn’s Ion Exchange Chromatography

The definitive isolation of 3'-AMP is attributed to the pioneering work of Waldo E. Cohn at Oak Ridge National Laboratory in the early 1950s. Cohn adapted ion-exchange chromatography—originally developed for the Manhattan Project to separate fission products—to the separation of biological isomers.

The Core Protocol: Separation of Isomeric Nucleotides

Cohn’s method utilized Dowex-1 , a strong anion exchange resin.[1] The separation relied on the subtle differences in the pKa values of the phosphate groups when positioned at the 2', 3', or 5' carbons of the ribose ring.

Experimental Workflow (Reconstructed)

Objective: Separate a mixture of adenosine monophosphate isomers (2', 3', and 5') derived from alkaline hydrolysis of RNA.

System Setup:

-

Resin: Dowex-1 (anion exchange), 200-400 mesh, formate form.[1]

-

Column Dimensions: 0.74 cm² x 13 cm.

-

Flow Rate: 0.5 – 1.0 mL/min.

Step-by-Step Elution Protocol:

| Phase | Eluent Composition | Target Fraction | Mechanism |

| 1.[1] Load | pH 8-9 (Ammonium Hydroxide) | All AMP isomers bind | Anionic phosphate groups bind to quaternary ammonium resin.[1] |

| 2. Wash | Distilled Water | Remove free bases | Nucleosides and bases wash through; charged nucleotides remain. |

| 3. Elution A | 0.005 M Formic Acid | Adenosine 5'-MP | 5'-AMP has the highest pKa (most basic phosphate); elutes first as pH drops.[1] |

| 4. Elution B | 0.1 M Formic Acid | Adenosine 2'-MP ("a") | The 2'-isomer elutes next due to inductive effects of the adjacent 3'-OH. |

| 5.[1] Elution C | 0.1 M Formic Acid | Adenosine 3'-MP ("b") | The 3'-isomer ("b") binds tightest and elutes last in this specific gradient.[1] |

Technical Insight: The separation of 2'- and 3'-AMP is difficult because their pKa values differ by less than 0.1 pH units.[1] Cohn’s use of formic acid gradients allowed for "displacement chromatography," effectively stretching the elution bands to resolve the two peaks.

Part 3: Mechanistic Insight – The RNase A Pathway

Why does RNA breakdown yield 3'-AMP and not 5'-AMP? The answer lies in the mechanism of Ribonuclease A (RNase A), which utilizes the 2'-hydroxyl group of the ribose ring as a nucleophile.[3][4]

DOT Diagram 1: The Cyclization-Hydrolysis Mechanism

The following diagram illustrates the obligatory 2',3'-cyclic intermediate that characterizes 3'-AMP production.

Caption: The RNase A mechanism proceeds via a 2',3'-cyclic phosphate intermediate.[1][3][4][5] Subsequent hydrolysis yields primarily 3'-AMP, distinguishing it from the direct 5'-hydrolysis seen in DNA or ATP breakdown.[1]

Part 4: Modern Relevance and Applications

While 3'-AMP is often overshadowed by 5'-AMP (energy) and 3',5'-cAMP (signaling), it possesses distinct biological and analytical utility.[1]

Diagnostic Biomarker for RNase Activity

Because 3'-AMP is the specific end-product of RNase T2 and RNase A families, its accumulation is a direct proxy for RNA catabolism.[1] It is used in assays to measure nuclease contamination in industrial RNA production (e.g., mRNA vaccines).[1]

Pharmacological Target: A2B Receptors

Recent studies indicate that 3'-AMP is not merely a waste product but an active ligand.[1] It has been shown to inhibit the proliferation of vascular smooth muscle cells via A2B adenosine receptors , converting to adenosine extracellularly.

Structural Biochemistry

3'-AMP is the terminal moiety of Coenzyme A (CoA).[1] The phosphate at the 3' position of the ADP ribose is essential for the recognition of CoA by enzymes like pantothenate kinase.

Part 5: Data Visualization & Separation Logic

To replicate or understand the isolation of 3'-AMP, one must visualize the separation logic used in early nucleic acid chemistry.[1]

Table 1: Comparative Properties of Adenosine Monophosphates

| Property | 5'-AMP (Muscle) | 3'-AMP (Yeast "b") | 2'-AMP (Yeast "a") |

| Origin | ATP breakdown | RNA hydrolysis (RNase) | RNA hydrolysis (Alkaline) |

| Phosphate Position | C5' of Ribose | C3' of Ribose | C2' of Ribose |

| Dowex-1 Elution | First (0.005 M FA) | Last (0.1 M FA) | Middle (0.1 M FA) |

| Periodate Oxidation | Positive (cis-diol intact) | Negative (blocked) | Negative (blocked) |

| Biological Role | Energy/Metabolism | RNA Catabolism/CoA | RNA Catabolism |

DOT Diagram 2: The Cohn Separation Logic

This flowchart visualizes the decision tree for isolating 3'-AMP from a crude RNA hydrolysate.

Caption: Logic flow of the Cohn Dowex-1 fractionation. 3'-AMP binds most strongly to the anion exchanger, eluting last under acidic conditions.

References

-

Cohn, W. E. (1950).[1] "The separation of purine and pyrimidine bases and of nucleotides by ion exchange." Journal of the American Chemical Society, 72(3), 1471–1478.[1] Link[1]

-

Khym, J. X., & Cohn, W. E. (1954).[1] "The ion-exchange separation of the 5'-ribonucleotides and deoxyribonucleotides." Biochimica et Biophysica Acta, 15(1), 139-140.[1] Link[1]

-

Raines, R. T. (1998).[1] "Ribonuclease A." Chemical Reviews, 98(3), 1045–1066.[1] Link[1]

-

Jackson, E. K., et al. (2011).[1] "2',3'-cAMP, 3'-AMP, and 2'-AMP inhibit human aortic and coronary vascular smooth muscle cell proliferation via A2B receptors."[1] American Journal of Physiology-Heart and Circulatory Physiology, 301(2), H391-H401.[1] Link[1]

-

Cohn, W. E., & Volkin, E. (1951).[1] "Nucleoside-5'-phosphates from ribonucleic acid."[1][6] Nature, 167, 483–484.[1] Link[1]

Sources

- 1. Adenosine monophosphate - Wikipedia [en.wikipedia.org]

- 2. Adenosine 3'-Phosphate | C10H14N5O7P | CID 41211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Overview of RNase A Structure/Function Relationships [biosci.mcdb.ucsb.edu]

- 4. RNA hydrolysis - Wikipedia [en.wikipedia.org]

- 5. RNase A - Proteopedia, life in 3D [proteopedia.org]

- 6. Yeast Extracts Nucleotides and Nucleic Acids [novocib.com]

An In-depth Technical Guide to Adenosine 3'-Monophosphate Hydrate

This guide provides a comprehensive technical overview of Adenosine 3'-Monophosphate (3'-AMP), with a particular focus on its hydrated form. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this critical biomolecule. This document delves into its fundamental chemical properties, biological significance, and practical considerations for its use in a laboratory setting.

Section 1: Core Molecular Attributes of Adenosine 3'-Monophosphate

Adenosine 3'-monophosphate is a ribonucleotide, a fundamental building block of RNA. It is composed of three distinct chemical moieties: the purine base adenine, the five-carbon sugar ribose, and a single phosphate group esterified to the 3' hydroxyl group of the ribose sugar. This structural arrangement is pivotal to its function and interactions within biological systems.

Molecular Structure and Weight

The precise molecular weight of 3'-AMP is a critical parameter for accurate experimental design, particularly in quantitative analyses such as preparing standard solutions, interpreting mass spectrometry data, and conducting stoichiometric calculations. It is essential to distinguish between the anhydrous and hydrated forms of the molecule, as the presence of water molecules directly impacts the molecular weight.

The anhydrous form of adenosine 3'-monophosphate has a molecular formula of C₁₀H₁₄N₅O₇P.[1][2][3] Its calculated molecular weight is approximately 347.22 g/mol .[1][2]

In laboratory settings, 3'-AMP is frequently supplied as a hydrate. The monohydrate is a common form, with one molecule of water associated with each molecule of 3'-AMP. The presence of this water of hydration must be accounted for in all calculations.

Table 1: Molecular Properties of Adenosine 3'-Monophosphate and its Hydrate

| Property | Adenosine 3'-Monophosphate (Anhydrous) | Adenosine 3'-Monophosphate (Monohydrate) |

| Molecular Formula | C₁₀H₁₄N₅O₇P[1][2][3] | C₁₀H₁₆N₅O₈P[4] |

| Molecular Weight | 347.22 g/mol [1][2] | 365.24 g/mol [4] |

| Monoisotopic Mass | 347.0631 Da[5] | 365.07364948 Da[4] |

| CAS Number | 84-21-9[1][3] | 6199-71-9[4] |

Chemical Identifiers and Nomenclature

To ensure clarity and avoid ambiguity in research and documentation, it is crucial to use standardized identifiers for 3'-AMP.

-

IUPAC Name : [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate[1]

-

Common Synonyms : 3'-Adenylic acid, 3'-AMP, Yeast adenylic acid[1]

The structural distinction between 3'-AMP and its more commonly known isomer, adenosine 5'-monophosphate (5'-AMP), is the position of the phosphate group on the ribose sugar. This seemingly minor difference has profound implications for their respective biological roles.

Section 2: Biological Significance and Signaling Pathways

While often overshadowed by its 5' counterpart, 3'-AMP is not merely a structural isomer but an active participant in cellular regulation. It is a metabolite that can be produced from the hydrolysis of 2',3'-cyclic AMP (2',3'-cAMP) by certain phosphodiesterases.[2][6]

Role in Cellular Proliferation

Emerging research has highlighted the role of 3'-AMP as a signaling molecule, particularly in the context of vascular smooth muscle cells and glomerular mesangial cells.[2][6] Studies have demonstrated that 3'-AMP can inhibit the proliferation of these cell types.[2][7] This effect is believed to be mediated through its conversion to adenosine and subsequent activation of A2B adenosine receptors.[2][8]

A Novel Pathway for Adenosine-Based Regulation

The generation of 3'-AMP from 2',3'-cAMP represents a distinct and relatively unexplored pathway for adenosine-based cellular regulation.[2] This pathway is independent of the canonical adenylyl cyclase-cAMP-PKA signaling cascade, offering new avenues for therapeutic intervention.

Caption: Simplified signaling pathway of 3'-AMP mediated inhibition of cell proliferation.

Section 3: Practical Laboratory Applications and Methodologies

The accurate use of adenosine 3'-monophosphate hydrate in a research setting necessitates a clear understanding of its properties and appropriate handling procedures.

Preparation of Standard Solutions

Due to its hygroscopic nature, it is imperative to use the molecular weight of the hydrated form (365.24 g/mol for the monohydrate) when preparing solutions of a specific molarity.

Protocol for Preparation of a 10 mM Stock Solution of 3'-AMP Monohydrate:

-

Calculate the required mass: For 10 mL of a 10 mM solution, the calculation is as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.010 L x 365.24 g/mol = 0.00365 g or 3.65 mg.

-

-

Weighing: Accurately weigh 3.65 mg of adenosine 3'-monophosphate monohydrate using an analytical balance.

-

Dissolution: Transfer the weighed powder to a 15 mL conical tube. Add a portion of the desired solvent (e.g., high-purity water or a suitable buffer) and vortex thoroughly to dissolve.

-

Final Volume Adjustment: Once fully dissolved, bring the final volume to 10 mL with the solvent.

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability.

Caption: Workflow for preparing a 10 mM stock solution of 3'-AMP monohydrate.

Analytical Techniques

Several analytical methods are employed for the detection and quantification of 3'-AMP:

-

High-Performance Liquid Chromatography (HPLC): A robust technique for separating and quantifying 3'-AMP in complex mixtures. A C18 reversed-phase column is typically used with a buffered mobile phase.

-

Mass Spectrometry (MS): Provides high sensitivity and specificity for the detection of 3'-AMP and its metabolites. It is often coupled with liquid chromatography (LC-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and confirmation of the identity of 3'-AMP.

Handling and Storage

Adenosine 3'-monophosphate hydrate is generally a stable compound. However, to ensure its integrity, proper handling and storage are essential.

-

Storage Conditions: The solid material should be stored in a tightly sealed container in a dry and cool place. For long-term storage, refrigeration at 2-8°C is recommended.[3]

-

Safety Precautions: While not classified as a hazardous substance, standard laboratory safety practices should be followed.[9][10] This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[11][12] Avoid inhalation of dust and contact with skin and eyes.[9][13]

Section 4: Conclusion

Adenosine 3'-monophosphate hydrate is a vital molecule for researchers in various fields of biology and chemistry. A precise understanding of its molecular weight, distinguishing between the anhydrous and hydrated forms, is fundamental to experimental accuracy. Beyond its basic chemical properties, 3'-AMP is an active signaling molecule with emerging roles in cellular regulation, presenting exciting opportunities for future research and drug development. This guide provides the core technical information required for the effective and safe utilization of this compound in a scientific setting.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 41211, Adenosine 3'-Phosphate. Retrieved from [Link]

-

Veeprho. (n.d.). Adenosine Monophosphate Impurities and Related Compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16218592, Adenosine 3'-monophosphate hydrate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Adenosine 3',5'-cyclic monophosphate. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). (-)-Adenosine 3'-monophosphate hydrate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Adenosine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 84-21-9 | Chemical Name : Adenosine-3'-Monophosphate. Retrieved from [Link]

-

Wikipedia. (n.d.). Adenosine monophosphate. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Adenosine 3',5'-cyclic monophosphate sodium salt. Retrieved from [Link]

Sources

- 1. Adenosine 3'-Phosphate | C10H14N5O7P | CID 41211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adenosine 3 -monophosphate yeast 84-21-9 [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Adenosine 3'-monophosphate hydrate | C10H16N5O8P | CID 16218592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Adenosine 3'-monophosphate (sodium salt hydrate) | 3'-AMP | TargetMol [targetmol.com]

- 9. biosynth.com [biosynth.com]

- 10. carlroth.com [carlroth.com]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.ca [fishersci.ca]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Precision Quantitation of 3'-AMP in Cellular Matrices

Part 1: Executive Summary & Biological Context

The Hidden Isomer

Adenosine 3'-monophosphate (3'-AMP) is frequently overlooked in favor of its ubiquitous isomer, 5'-AMP (central to energy metabolism), or the second messenger 3',5'-cyclic AMP (cAMP). However, 3'-AMP is a critical, distinct metabolite serving as a proxy for RNA turnover and cellular stress .

Unlike 5'-AMP, which is generated by ATP hydrolysis, 3'-AMP is primarily produced during the degradation of RNA by RNases (specifically the T2 family) and the hydrolysis of 2',3'-cAMP. Its accumulation is a hallmark of oxidative stress and specific defects in the RNA decay machinery (e.g., NUDT family deficiencies).

The Analytical Challenge:

The intracellular concentration of 5'-AMP is typically millimolar (mM), whereas 3'-AMP exists in the nanomolar to low micromolar range (

This guide details a Porous Graphitic Carbon (PGC) LC-MS/MS workflow specifically designed to resolve 3'-AMP from its 2'- and 5'-isomers.

Pathway Visualization

The following diagram illustrates the distinct biological origin of 3'-AMP compared to the energetic nucleotide pool.

Figure 1: The metabolic origin of 3'-AMP via RNA degradation, distinct from the ATP-driven 5'-AMP pool.

Part 2: Experimental Protocols

Phase 1: Pre-Analytical Control (The "Stop" Signal)

Critical Causality: Nucleotide turnover rates are measured in seconds. Standard harvesting (trypsinization, washing with warm PBS) induces hypoxic stress, causing massive ATP breakdown into 5'-AMP and Adenosine, which alters the baseline and suppresses 3'-AMP ionization.

The Golden Rule: Metabolism must be quenched before cell harvesting.

Reagents

-

Quenching/Extraction Solvent: 40% Acetonitrile (ACN) : 40% Methanol (MeOH) : 20% Water (ddH2O). Pre-chilled to -40°C or lower.

-

Internal Standard (IS):

-Adenosine or

Protocol

-

Preparation: Place the Extraction Solvent on dry ice 30 minutes prior to harvest.

-

Quenching:

-

Remove culture plate from incubator.

-

Immediately aspirate media.

-

Do not wash with PBS. (Washing takes time and leaks metabolites).

-

Immediately pour -40°C Extraction Solvent directly onto the monolayer (1 mL per

cells).

-

-

Harvesting:

-

Incubate plate on dry ice for 5 minutes.

-

Scrape cells into the solvent using a cell lifter.

-

Transfer slurry to a pre-chilled microcentrifuge tube.

-

-

Lysis & Clarification:

-

Vortex vigorously for 30 seconds.

-

Incubate at -80°C for 1 hour (facilitates protein precipitation).

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to a fresh glass vial for LC-MS.

-

Phase 2: LC-MS/MS Quantification (The Resolution Step)

Expertise Insight: Traditional C18 columns fail to retain polar nucleotides or separate isomers. Ion-pairing reagents (like tributylamine) are often used but they permanently contaminate Mass Specs. The Solution: Use a Porous Graphitic Carbon (PGC) column (e.g., Hypercarb). PGC retains polar compounds via charge-induced dipole interactions and has unique stereoselectivity to resolve 3' vs 5' isomers.

Chromatographic Conditions

-

Column: Hypercarb PGC (100 x 2.1 mm, 3 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonia). High pH is crucial for PGC resolution of nucleotides.

-

Mobile Phase B: 100% Acetonitrile.

-

Flow Rate: 0.3 mL/min.

Gradient Table

| Time (min) | % B | Event |

| 0.0 | 2 | Loading/Desalting |

| 2.0 | 2 | Isomer Injection |

| 12.0 | 60 | Elution |

| 12.1 | 95 | Wash (Critical for PGC) |

| 15.0 | 95 | Wash Hold |

| 15.1 | 2 | Re-equilibration |

| 20.0 | 2 | End |

Mass Spectrometry Parameters (MRM)

Operate in Negative Ion Mode (ESI-).[1] Nucleotides ionize best in negative mode due to the phosphate group.

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |

| 3'-AMP | 346.1 | 79.0 ( | 35 | Quantifier |

| 3'-AMP | 346.1 | 134.1 (Adenine) | 25 | Qualifier |

| 5'-AMP | 346.1 | 79.0 | 35 | Interference Monitor |

| 356.1 | 79.0 | 35 | Normalization |

Note on Resolution: Under these conditions, 5'-AMP typically elutes earlier than 3'-AMP on a PGC column. You must run pure standards of both to establish retention time windows.

Phase 3: Workflow Logic & Data Integrity

The following workflow ensures that the high-abundance 5'-AMP does not compromise the 3'-AMP data.

Figure 2: Analytical workflow emphasizing the critical chromatographic separation of isomers prior to MS detection.

Part 3: Validation & Troubleshooting

Self-Validating Systems

To ensure trustworthiness (E-E-A-T), every batch must include:

-

Spike-Recovery: Spike a known concentration of 3'-AMP into a "dummy" cell lysate. Recovery should be 80-120%. If <50%, your matrix is suppressing ionization (dilute sample).

-

Isomer Resolution Check: Inject a mix of 1 µM 5'-AMP and 1 µM 3'-AMP. The valley between peaks must return to baseline (Resolution

).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No 3'-AMP peak detected | Low abundance or suppression | Increase cell input ( |

| Single broad peak | Co-elution with 5'-AMP | Switch to Hypercarb column; Increase pH to 9.0; Lower gradient slope. |

| High background noise | Phosphate contamination | Avoid PBS washes; Use LC-MS grade solvents only. |

| Retention time shift | Column aging (PGC) | PGC columns require "regeneration" with 95% ACN/0.1% TFA occasionally. |

References

-

Biological Role of 3'-AMP

-

LC-MS/MS Method for Nucleotides

-

Xing, Y., et al. (2019). "Simultaneous determination of 2',3'-cAMP, 3'-AMP, and 2'-AMP in cell cultures by LC-MS/MS." Journal of Chromatography B. Link

- Context: Provides specific validation for the extraction and separ

-

-

PGC Column Chemistry

-

Thermo Fisher Scientific. (2020). "Hypercarb Porous Graphitic Carbon LC Columns Application Note." Link

- Context: Technical grounding for the use of PGC in separ

-

-

Metabolite Quenching Protocols

-

Lu, W., et al. (2017). "Metabolite extraction: a key step in metabolomics." Nature Protocols. Link

- Context: Authoritative source for the cold-solvent extraction methodology described in Part 2.

-

Sources

Application Notes & Protocols: In Vitro Applications of Adenosine 3'-monophosphate (3'-AMP)

Introduction: Beyond the Canonical Second Messenger

In the landscape of cellular signaling, Adenosine 3',5'-cyclic monophosphate (cAMP) is ubiquitously recognized as a critical second messenger, orchestrating a vast array of physiological responses.[1][2][3] However, its structural isomer, Adenosine 3'-monophosphate (3'-AMP), while less prominent, is an important nucleotide with distinct and significant biological activities. 3'-AMP is not merely a metabolic byproduct but an active signaling molecule that can, for instance, modulate cyclic AMP production and influence cellular processes like proliferation.[4] It has been shown to inhibit the proliferation of human aortic and coronary vascular smooth muscle cells, an effect mediated through A2B adenosine receptors.[4]

This guide provides a comprehensive technical overview for the effective in vitro use of 3'-AMP. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical handling instructions to ensure experimental success and data reproducibility.

Physicochemical Properties & Reagent Preparation

Accurate preparation and handling of 3'-AMP are foundational to reliable experimental outcomes. The compound is typically supplied as a white crystalline solid.[5]

Key Properties of Adenosine 3'-monophosphate

The following table summarizes the essential physicochemical properties of 3'-AMP.

| Property | Value | Source |

| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | PubChem[5] |

| CAS Number | 84-21-9 | MedChemExpress[4] |

| Molecular Formula | C₁₀H₁₄N₅O₇P | PubChem[5] |

| Molecular Weight | 347.22 g/mol | PubChem[5] |

| Appearance | White powder or solid | MedChemExpress[4], PubChem[5] |

| Storage | Store powder at -20°C, desiccated | Sigma-Aldrich |

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a concentrated aqueous stock solution, which is suitable for subsequent dilution into experimental buffers or cell culture media.

Materials:

-

Adenosine 3'-monophosphate (powder, e.g., Sigma-Aldrich Cat. No. A1131)

-

Nuclease-free water (e.g., sterile, deionized water)

-

Sterile conical tubes (1.5 mL or 15 mL)

-

Vortex mixer

-

Sonicator water bath or heating block (optional)

-

Sterile 0.22 µm syringe filter (optional, for cell culture applications)

Procedure:

-

Calculation: To prepare a 10 mM stock solution, weigh out 3.47 mg of 3'-AMP powder for every 1 mL of solvent.

-

Calculation: 347.22 g/mol (MW) * 0.010 mol/L (Target Molarity) = 3.4722 g/L = 3.47 mg/mL

-

-

Dissolution: Aseptically transfer the weighed powder into a sterile conical tube. Add the calculated volume of nuclease-free water.

-

Mixing: Vortex the tube thoroughly for 1-2 minutes. 3'-AMP has limited solubility in water at room temperature.[4] To aid dissolution, gentle warming (up to 60°C) and/or sonication may be required.[4] Visually inspect to ensure all powder has dissolved completely.

-

Sterilization (for cell culture): For applications requiring sterility, pass the solution through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent microbial contamination of cell cultures.[6]

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration (10 mM), and preparation date. Store aliquots at -20°C.

Mechanism of Action: Influencing the Adenosine/cAMP Axis

The primary mechanism of 3'-AMP involves its ability to increase local adenosine concentrations and stimulate cAMP production, often through the activation of specific cell surface receptors.[4] In vascular smooth muscle cells, 3'-AMP acts on A2B adenosine receptors. This receptor activation stimulates adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP.[1][3] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit cellular responses, such as the inhibition of cell proliferation.[1]

Experimental Protocols & Workflows

The following protocols provide validated, step-by-step methodologies for common in vitro applications of 3'-AMP.

Application 1: Acid Phosphatase (ACP) Activity Assay

Principle: 3'-AMP serves as a substrate for acid phosphatases. The enzyme hydrolyzes the phosphate group from 3'-AMP, and the rate of this reaction can be quantified. This assay is historically significant for the diagnosis of certain cancers where ACP levels are elevated.[4] The protocol below is a generalized colorimetric method for measuring ACP activity using 3'-AMP.

Materials:

-

3'-AMP stock solution (10 mM)

-

Citrate Buffer (0.1 M, pH 4.8)

-

Enzyme source (e.g., purified acid phosphatase, cell lysate)

-

Tris-HCl (1 M, pH 8.5) or other stop solution

-

Malachite Green Phosphate Detection Kit (or similar)

-

96-well microplate

-

Incubator and microplate reader

Protocol:

-

Reagent Preparation:

-

Substrate Working Solution (1 mM): Dilute the 10 mM 3'-AMP stock solution 1:10 in 0.1 M Citrate Buffer (pH 4.8). Prepare this fresh before each experiment.

-

Phosphate Standards: Prepare a standard curve using the phosphate standard provided in the detection kit, following the manufacturer's instructions.

-

-

Assay Setup:

-

Add 50 µL of the appropriate buffer (Citrate Buffer) to "blank" wells.

-

Add 50 µL of the Phosphate Standards to designated wells.

-

Add 25 µL of the enzyme source (diluted in Citrate Buffer) to the experimental wells. For a negative control, add buffer instead of the enzyme.

-

-

Initiate Reaction: Add 25 µL of the 1 mM 3'-AMP Substrate Working Solution to the experimental and blank wells. The total reaction volume is 50 µL.

-

Incubation: Mix the plate gently on an orbital shaker and incubate at 37°C for 30-60 minutes. The optimal time may need to be determined empirically based on enzyme activity.

-

Stop Reaction & Detection:

-

Stop the reaction by adding a stop solution if required by the detection kit.

-

Add 100 µL of the Malachite Green reagent to all wells (standards, blank, and experimental).

-

Incubate at room temperature for 15-30 minutes for color development.

-

-

Measurement: Read the absorbance at the recommended wavelength (typically ~620-650 nm) using a microplate reader.

-

Calculation: Subtract the absorbance of the blank from all readings. Determine the amount of phosphate released in the experimental samples by comparing their absorbance values to the phosphate standard curve. Enzyme activity can be expressed as nmol of phosphate released per minute per mg of protein.

Application 2: Cell Proliferation Inhibition Assay

Principle: This protocol assesses the dose-dependent effect of 3'-AMP on the proliferation of cultured cells, such as human aortic vascular smooth muscle cells (AVSMCs).[4] Cell viability is measured using a colorimetric method like the MTT or WST-1 assay.

Materials:

-

Human AVSMCs or other relevant cell line

-

Complete cell culture medium

-

Serum-free medium (for starvation, if required)

-

3'-AMP stock solution (10 mM)

-

Vehicle control (the solvent used for the stock solution, e.g., sterile water)

-

Cell viability assay kit (e.g., MTT, WST-1)

-

Sterile 96-well cell culture plates

-

Multichannel pipette

Protocol:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. The optimal density should be determined to ensure cells are in a logarithmic growth phase at the end of the experiment.

-

Acclimatization: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

-

Treatment Preparation: Prepare serial dilutions of 3'-AMP in the appropriate cell culture medium. A typical concentration range to test for AVSMCs is 0.1 µM to 100 µM.[4] Also prepare a vehicle control using the same final concentration of the solvent as in the highest 3'-AMP dose.

-

Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the different concentrations of 3'-AMP, the vehicle control, or fresh medium (for the untreated control) to the respective wells. It is recommended to test each condition in triplicate or quadruplicate.

-

Incubation: Return the plate to the incubator for 48 to 72 hours.

-

Viability Measurement: Approximately 4 hours before the end of the incubation period, add the viability reagent (e.g., 10 µL of WST-1 reagent per 100 µL of medium) to each well.

-

Final Incubation: Incubate the plate for 1-4 hours, allowing the colorimetric reaction to develop.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

-

Data Analysis:

-

Average the replicate readings for each condition.

-

Subtract the background absorbance (from wells with medium only).

-

Normalize the data by expressing the viability of treated cells as a percentage of the untreated control: (% Viability) = (Abs_sample / Abs_untreated_control) * 100.

-

Plot the % Viability against the log of the 3'-AMP concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits proliferation by 50%).

-

References

-

Spandidos, A., et al. (2017). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). International Journal of Molecular Medicine. Available at: [Link]

-

Al-Wagga, A., & El-Sisi, A. (2022). Cyclic adenosine monophosphate: Recent and future perspectives on various diseases. Medical Science. Available at: [Link]

-

Wikipedia. (2024). Cyclic adenosine monophosphate. Wikipedia. Available at: [Link]

-

YouTube. (2014). Cyclic adenosine monophosphate. YouTube. Available at: [Link]

-

Wikipedia. (2024). Adenosine monophosphate. Wikipedia. Available at: [Link]

-

Blair, N., & Baillie, G. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol. Available at: [Link]

-

Dworkin, M., & Keller, K. H. (1977). Solubility and diffusion coefficient of adenosine 3':5'-monophosphate. Journal of Biological Chemistry. Available at: [Link]

-

Ryan, W. L., & Heidrick, M. L. (1968). Inhibition of cell growth in vitro by adenosine 3',5'-monophosphate. Science. Available at: [Link]

-

Davis, T. A., & Dubinsky, W. P. (1989). Effect of adenosine 3',5'-cyclic monophosphate on volume and cytoskeleton of MDCK cells. The American journal of physiology. Available at: [Link]

-

PubChem. (n.d.). Adenosine 3'-Phosphate. National Center for Biotechnology Information. Available at: [Link]

-

Froehlich, J. E., & Rachmeler, M. (1972). EFFECT OF ADENOSINE 3'-5'-CYCLIC MONOPHOSPHATE ON CELL PROLIFERATION. Journal of Cell Biology. Available at: [Link]

-

MDPI. (2024). Adenosine Monophosphate as a Metabolic Adjuvant Enhances Antibiotic Efficacy against Drug-Resistant Bacterial Pathogens. MDPI. Available at: [Link]

-

Cell Biolabs, Inc. (n.d.). Adenosine Monophosphate Assay Kit. Cell Biolabs, Inc.. Available at: [Link]

-

Gilman, A. G. (1970). A protein binding assay for adenosine 3':5'-cyclic monophosphate. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

-

Trayer, I. P., et al. (1974). Preparation of adenosine nucleotide derivatives suitable for affinity chromatography. Biochemical Journal. Available at: [Link]

-

HiMedia Laboratories. (2015). Adenosine 5'-monophosphate sodium salt. HiMedia Laboratories. Available at: [Link]

Sources

- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Adenosine 3'-Phosphate | C10H14N5O7P | CID 41211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. himedialabs.com [himedialabs.com]

measuring acid phosphatase activity with 3'-AMP

Application Note: High-Sensitivity Determination of Acid Phosphatase Activity using Adenosine 3'-Monophosphate (3'-AMP)

Introduction & Biological Context

Acid phosphatases (AP, EC 3.1.3.[1][2]2) are a ubiquitous class of enzymes that hydrolyze orthophosphate monoesters under acidic conditions (pH 4.0–6.0). While

Why use 3'-AMP? The use of Adenosine 3'-monophosphate (3'-AMP) as a substrate is critical for distinguishing 3'-nucleotidase activity from non-specific phosphatase activity. This distinction is vital in:

-

Plant Physiology: Characterizing germination-associated enzymes in wheat germ and other seeds where 3'-nucleotidases mobilize phosphate from RNA degradation products.

-

Parasitology: Leishmania donovani expresses a surface membrane 3'-nucleotidase/nuclease (Class I AP) essential for purine acquisition, making it a high-value drug target.

-

Fungal Metabolism: Differentiating metabolic pathways in yeast and filamentous fungi.

This guide details a high-sensitivity, plate-based protocol for measuring the hydrolysis of 3'-AMP. Unlike the

Reaction Mechanism & Principle

The assay proceeds in two distinct phases:

-

Enzymatic Hydrolysis: The enzyme cleaves the phosphate ester bond at the 3' position of the adenosine ribose ring.

-

Colorimetric Detection: The released inorganic phosphate (

) reacts with molybdate in an acidic medium to form phosphomolybdate, which complexes with Malachite Green. This complex absorbs strongly at 620–640 nm.

Expert Insight: Unlike 5'-AMP, 3'-AMP hydrolysis is highly specific to certain AP isoforms. Using 5'-AMP as a parallel control can help calculate the "3'-Index" of your enzyme preparation.

Figure 1: Reaction mechanism coupling enzymatic hydrolysis to colorimetric phosphate detection.

Materials & Reagents

Critical Requirement: All glassware must be acid-washed to remove residual phosphate. Use phosphate-free detergents.

| Component | Specification | Preparation Notes |

| Buffer System | 100 mM Sodium Acetate, pH 5.0 | Adjust pH with Acetic Acid. Filter sterilize. |

| Substrate | 10 mM 3'-AMP | Dissolve in Assay Buffer. Freshly prepared. |

| Phosphate Standard | 1 mM | Dilute from 100 mM stock for standard curve. |

| Detection Reagent | Malachite Green Reagent | Commercially available (e.g., Sigma, Abcam) or prepared fresh (3:1 mix of 0.045% Malachite Green and 4.2% Ammonium Molybdate in 4M HCl). |

| Stop Solution | Not usually required | The acidic nature of Malachite Green reagent (in 4M HCl) effectively quenches the enzyme. |

| Enzyme Sample | Purified or Crude Extract | Desalt via dialysis or spin column to remove buffer phosphate (e.g., PBS). |

Experimental Protocol (96-Well Plate Format)

This protocol is designed for high-throughput screening (HTS) and kinetic analysis.

Phase 1: Preparation of Standards and Controls

-

Phosphate Standard Curve: Prepare a serial dilution of

in Assay Buffer ranging from 0 to 50 -

Enzyme Blank: Contains Enzyme + Buffer (No Substrate). Controls for endogenous phosphate in the sample.

-

Substrate Blank: Contains Substrate + Buffer (No Enzyme). Controls for non-enzymatic hydrolysis of 3'-AMP.

Phase 2: Enzymatic Reaction

-

Equilibration: Pre-warm the Assay Buffer and Enzyme samples to 37°C.

-

Plate Setup:

-

Add 80

of Assay Buffer to "Blank" wells. -

Add 80

of Enzyme Solution (diluted to optimal range) to "Test" and "Enzyme Blank" wells.

-

-

Initiation:

-

Add 20

of 10 mM 3'-AMP to "Test" and "Substrate Blank" wells. -

Note: The final reaction volume is 100

; final substrate concentration is 2 mM.

-

-

Incubation: Incubate at 37°C for 10–30 minutes . (Optimize time to ensure linearity).

Phase 3: Detection

-

Termination & Development: Add 20–50

(depending on kit formulation) of Malachite Green Reagent to all wells.-

Caution: This reagent is highly acidic.

-

-

Incubation: Incubate for 15–20 minutes at Room Temperature (RT) for color development.

-

Measurement: Read absorbance at 620 nm (range 600–660 nm) on a microplate reader.

Workflow Visualization

Figure 2: Step-by-step pipetting and incubation workflow for the plate-based assay.

Data Analysis & Calculation

Step 1: Correct for Background

Step 2: Convert OD to Concentration

Use the slope (

Step 3: Calculate Specific Activity

-

Unit Definition: One unit is the amount of enzyme that releases 1

of inorganic phosphate per minute at 37°C, pH 5.0.

Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Probable Cause | Corrective Action |

| High Background (Blanks) | Phosphate contamination | Use phosphate-free detergents for glassware. Check water purity (Milli-Q required). |

| Precipitation in Wells | Protein-Dye interaction | Some proteins precipitate with Malachite Green. Add 0.01% Tween-20 to the reagent or spin down plates before reading. |

| Non-Linear Rates | Substrate depletion | Dilute enzyme 1:10 or reduce incubation time. Ensure |

| Low Sensitivity | pH Mismatch | Ensure the final reaction mix becomes highly acidic ( |

References

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Acid Phosphatase (EC 3.1.3.2).[2] Retrieved from

-

Abcam. (2023).[3] Acid Phosphatase Assay Kit (Colorimetric) Protocol. Retrieved from

- Gottlieb, M., & Dwyer, D. M. (1981). Protozoan Parasite Leishmania donovani: Surface Membrane Acid Phosphatase Activity. Science. (Context for 3'-nucleotidase specificity).

-

Baykov, A. A., et al. (1988).[4] A malachite green procedure for orthophosphate determination and its use in alkaline phosphatase-based enzyme immunoassay.[4] Analytical Biochemistry.[3][4][5]

-

R&D Systems. (n.d.). Malachite Green Phosphate Detection Kit Protocol.[3][6][7] Retrieved from

Sources

- 1. Acid phosphatase - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. abcam.co.jp [abcam.co.jp]

- 4. A malachite green procedure for orthophosphate determination and its use in alkaline phosphatase-based enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. linear.es [linear.es]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Investigating the Anti-proliferative Effect of 3'-AMP on Smooth Muscle Cells

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of 3'-AMP in Vascular Disease

Abnormal proliferation of vascular smooth muscle cells (VSMCs) is a cornerstone of the pathology of numerous cardiovascular diseases, including atherosclerosis, hypertension, and restenosis following angioplasty. Consequently, identifying endogenous molecules and pathways that can suppress VSMC proliferation is of significant therapeutic interest. Adenosine 3'-monophosphate (3'-AMP), a naturally occurring nucleotide, has emerged as a potent inhibitor of VSMC growth. These application notes provide a comprehensive guide to understanding and investigating the anti-proliferative effects of 3'-AMP, detailing its mechanism of action and providing robust protocols for its study in a research setting.

The primary mechanism underlying the anti-proliferative action of 3'-AMP on VSMCs involves its extracellular conversion to adenosine.[1][2][3] Adenosine then activates A2B adenosine receptors on the cell surface, initiating a signaling cascade that culminates in the inhibition of cell cycle progression.[1][2][3][4][5][6] This guide will dissect this pathway and provide the necessary tools to quantify the effects of 3'-AMP on VSMC proliferation.

Mechanism of Action: The 3'-AMP to Adenosine Axis

The anti-proliferative effect of 3'-AMP is not direct but is mediated through a multi-step extracellular process. Extracellular 3'-AMP is metabolized to adenosine by ectonucleotidases present on the surface of VSMCs.[1][7] This newly synthesized adenosine then acts as a signaling molecule, binding to and activating A2B adenosine receptors, which are Gs-protein coupled receptors.[1][4][5][6][8]

Activation of the A2B receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4][7][8] cAMP is a crucial second messenger that governs a multitude of cellular processes, including cell proliferation.[9] In VSMCs, elevated cAMP levels inhibit proliferation through two primary effector pathways: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[9][10] Both PKA and Epac can independently and synergistically suppress the signaling pathways that drive cell cycle progression, ultimately leading to a quiescent cellular state.[9][11]

Signaling Pathway Diagram

Caption: Signaling pathway of 3'-AMP-mediated inhibition of smooth muscle cell proliferation.

Quantitative Data Summary: Dose-Dependent Inhibition of Proliferation

Studies have demonstrated that 3'-AMP exerts a concentration-dependent inhibitory effect on the proliferation of various types of smooth muscle cells. The following table summarizes key quantitative findings from the literature.

| Compound | Cell Type | Proliferation Endpoint | Effective Concentration | Observed Effect | Reference |

| 3'-AMP | Rat Aortic VSMCs | Cell Number | 30 µM | Significant inhibition of proliferation | [1] |

| 3'-AMP | Preglomerular VSMCs | Cell Counts | 10-100 µM | Concentration-dependent antiproliferative effects | [3] |

| 2',3'-cAMP | Human Aortic VSMCs | Cell Proliferation | 100 µM | ~50% inhibition of proliferation | [1] |

Note: The inhibitory effect of 3'-AMP is often compared to that of 5'-AMP, a well-known adenosine precursor. 3'-AMP has been shown to be nearly as potent as 5'-AMP in inhibiting VSMC proliferation.[1]

Experimental Protocols

Protocol 1: Vascular Smooth Muscle Cell Culture

-

Cell Source: Obtain primary vascular smooth muscle cells from a reputable commercial vendor or through established isolation protocols from aortic explants.

-

Culture Medium: Culture VSMCs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 80-90% confluency using trypsin-EDTA. For experiments, use cells between passages 3 and 8 to ensure phenotypic stability.

Protocol 2: Assessment of VSMC Proliferation using EdU (Click Chemistry)

This protocol provides a sensitive and non-radioactive method to measure DNA synthesis and, consequently, cell proliferation.[12]

Materials:

-

VSMCs cultured in 96-well plates

-

Complete culture medium (DMEM + 10% FBS)

-

Serum-free DMEM

-

3'-AMP stock solution (in sterile water or PBS)

-

Mitogen (e.g., Platelet-Derived Growth Factor, PDGF, at 30 ng/mL)

-

5-ethynyl-2'-deoxyuridine (EdU) labeling solution (commercially available kits)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® reaction cocktail (containing fluorescent azide)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium and allow them to adhere overnight.

-

Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, replace the complete medium with serum-free DMEM for 24-48 hours.

-

Treatment:

-

Pre-treat the cells with varying concentrations of 3'-AMP (e.g., 1, 10, 30, 100 µM) for 1-2 hours.

-

Include a vehicle control (medium with the same solvent used for 3'-AMP).

-

Stimulate proliferation by adding a mitogen (e.g., PDGF) to all wells except for the negative control.

-

-

EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-24 hours, depending on the cell cycle length of your VSMCs.

-

Fixation and Permeabilization:

-

Gently aspirate the medium and wash the cells once with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash twice with PBS.

-

-

Click-iT® Reaction:

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.

-

Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.

-

-

Staining and Imaging:

-

Wash the cells once with PBS.

-

Stain the nuclei with DAPI for 5-10 minutes.

-

Wash twice with PBS.

-

Image the plate using a fluorescence microscope.

-

-

Data Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).

Workflow for EdU-Based Proliferation Assay

Caption: Step-by-step workflow for the EdU proliferation assay.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol allows for the qualitative and semi-quantitative analysis of proteins involved in the 3'-AMP signaling pathway, such as phosphorylated PKA substrates and markers of cell cycle progression.[11][13][14][15]

Materials:

-

VSMCs cultured in 6-well plates or larger vessels

-

Treatment reagents (3'-AMP, mitogens, inhibitors)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-VASP, anti-p27Kip1, anti-Cyclin D1, anti-beta-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture and treat VSMCs as described in the proliferation assay, ensuring to collect lysates at appropriate time points to capture signaling events.

-

Cell Lysis:

-

Place the culture dish on ice and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant (cell lysate).

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., beta-actin) to compare protein expression levels between different treatment groups.

Troubleshooting and Self-Validation

-

Variability in Proliferation Assays: Ensure consistent cell seeding density and serum starvation times. Use a positive control (mitogen alone) and a negative control (vehicle) in every experiment.

-

Weak Western Blot Signal: Optimize antibody concentrations and incubation times. Ensure complete transfer of proteins to the membrane. Use fresh lysis buffer with inhibitors.

-

Confirming the Adenosine-Mediated Mechanism: To validate that the effect of 3'-AMP is mediated by adenosine and A2B receptors, perform experiments in the presence of an A2B receptor antagonist (e.g., MRS-1754). The antagonist should block the anti-proliferative effect of 3'-AMP.[1]

Conclusion

3'-AMP represents a promising endogenous molecule for the control of vascular smooth muscle cell proliferation. The protocols and information provided in these application notes offer a robust framework for researchers to investigate the anti-proliferative effects of 3'-AMP and to further elucidate its therapeutic potential in cardiovascular diseases.

References

-

Jackson, E. K., et al. (2011). 2',3'-cAMP, 3'-AMP, and 2'-AMP inhibit human aortic and coronary vascular smooth muscle cell proliferation via A2B receptors. American Journal of Physiology-Heart and Circulatory Physiology, 301(2), H391-H401. [Link]

-

Kovacs, L., & Stork, P. J. (2019). Ending Restenosis: Inhibition of Vascular Smooth Muscle Cell Proliferation by cAMP. International Journal of Molecular Sciences, 20(22), 5737. [Link]

-

Chen, Y. F., et al. (2017). Stimulation of Adenosine A2B Receptor Inhibits Endothelin-1-Induced Cardiac Fibroblast Proliferation and α-Smooth Muscle Actin Synthesis Through the cAMP/Epac/PI3K/Akt-Signaling Pathway. Frontiers in Pharmacology, 8, 418. [Link]

-

Wong, V., Arumugam, P., & Wrenshall, L. E. (2022). Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry. JoVE (Journal of Visualized Experiments), (186), e59930. [Link]

-

Jackson, E. K., et al. (2011). 2',3'-cAMP, 3'-AMP, and 2'-AMP inhibit human aortic and coronary vascular smooth muscle cell proliferation via A2B receptors. American Journal of Physiology-Heart and Circulatory Physiology, 301(2), H391-401. [Link]

-

Gillespie, D. G., et al. (2014). Adenosine, Via A2B receptors, Inhibits Human Progenitor Smooth Muscle Cell Growth. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(9), 1934-1943. [Link]

-

Dubey, R. K., et al. (1996). Cyclic AMP-adenosine pathway inhibits vascular smooth muscle cell growth. Hypertension, 28(5), 765-771. [Link]

-

Howe, A. K. (2004). PKA and Epac synergistically inhibit smooth muscle cell proliferation. Journal of Biological Chemistry, 279(15), 15148-15157. [Link]

-

Dubey, R. K., et al. (1996). Cyclic AMP–Adenosine Pathway Inhibits Vascular Smooth Muscle Cell Growth. Hypertension, 28(5), 765-771. [Link]

-

Jackson, E. K., et al. (2011). 2'-AMP and 3'-AMP Inhibit Proliferation of Preglomerular Vascular Smooth Muscle Cells and Glomerular Mesangial Cells via A2B Receptors. Journal of Pharmacology and Experimental Therapeutics, 337(2), 526-534. [Link]

-

Dubey, R. K., et al. (1998). A2B Receptors Mediate Antimitogenesis in Vascular Smooth Muscle Cells. Hypertension, 32(6), 1056-1063. [Link]

-

Chen, Y. F., et al. (2017). Stimulation of Adenosine A2B Receptor Inhibits Endothelin-1-Induced Cardiac Fibroblast Proliferation and α-Smooth Muscle Actin Synthesis Through the cAMP/Epac/PI3K/Akt-Signaling Pathway. Frontiers in Pharmacology, 8, 418. [Link]

-

Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad Bulletin 6376. [Link]

-

Gillespie, D. G., et al. (2014). Adenosine, Via A2B receptors, Inhibits Human Progenitor Smooth Muscle Cell Growth. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(9), 1934-1943. [Link]

-

Villa, F., et al. (2024). Inhibition of Vascular Smooth Muscle Cell Proliferation by ENPP1: The Role of CD73 and the Adenosine Signaling Axis. International Journal of Molecular Sciences, 25(13), 7114. [Link]

-

Nacalai Tesque. (n.d.). Western Blotting Protocol Ver. 1.2. [Link]

-

Heiss, C., et al. (2009). 3-Deazaadenosine prevents smooth muscle cell proliferation and neointima formation by interfering with Ras signaling. Circulation Research, 104(10), 1192-1200. [Link]

-

Magee, J. (n.d.). Western blot protocol. Jeffrey Magee Lab, Washington University in St. Louis. [Link]

-

Dubey, R. K., et al. (1997). Adenosine inhibits growth of human aortic smooth muscle cells via A2B receptors. Hypertension, 30(3 Pt 1), 516-524. [Link]

Sources

- 1. 2′,3′-cAMP, 3′-AMP, and 2′-AMP inhibit human aortic and coronary vascular smooth muscle cell proliferation via A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2',3'-cAMP, 3'-AMP, and 2'-AMP inhibit human aortic and coronary vascular smooth muscle cell proliferation via A2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2′-AMP and 3′-AMP Inhibit Proliferation of Preglomerular Vascular Smooth Muscle Cells and Glomerular Mesangial Cells via A2B Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine, Via A2B receptors, Inhibits Human Progenitor Smooth Muscle Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Adenosine inhibits growth of human aortic smooth muscle cells via A2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Stimulation of Adenosine A2B Receptor Inhibits Endothelin-1-Induced Cardiac Fibroblast Proliferation and α-Smooth Muscle Actin Synthesis Through the cAMP/Epac/PI3K/Akt-Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ending Restenosis: Inhibition of Vascular Smooth Muscle Cell Proliferation by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Stimulation of Adenosine A2B Receptor Inhibits Endothelin-1-Induced Cardiac Fibroblast Proliferation and α-Smooth Muscle Actin Synthesis Through the cAMP/Epac/PI3K/Akt-Signaling Pathway [frontiersin.org]

- 11. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]